5-(4-methoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-methoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of infections or cancer.
Industry
Agriculture: It may be used in the development of agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various derivatives.
5-(4-chlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol: A similar compound with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in 5-(4-methoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C15H13N5OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-6-4-12(5-7-13)14-18-19-15(22)20(14)17-10-11-3-2-8-16-9-11/h2-10H,1H3,(H,19,22)/b17-10+ |
InChI Key |
KIBUUOISMMRHMX-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3 |
Origin of Product |
United States |
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